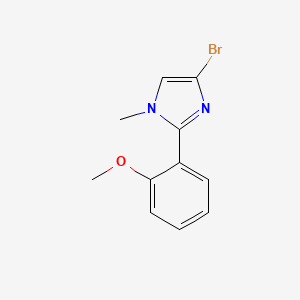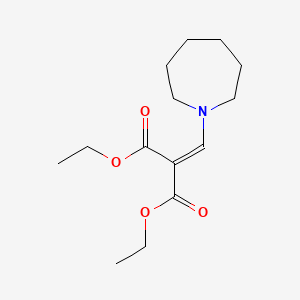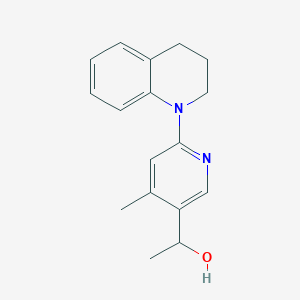
1-Cyclohexyl-4-phenethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-phenethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse pharmacological activities .
Métodos De Preparación
Análisis De Reacciones Químicas
1-Cyclohexyl-4-phenethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrogen gas, palladium or rhodium catalysts, potassium permanganate, and chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-phenethylpiperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-4-phenethylpiperidine involves its interaction with specific molecular targets in the body. It is known to interact with neurotransmitter systems, particularly the NMDA (N-methyl-D-aspartate) receptor, where it acts as a noncompetitive antagonist . This interaction leads to the modulation of neurotransmitter release and reuptake, affecting various physiological processes .
Comparación Con Compuestos Similares
1-Cyclohexyl-4-phenethylpiperidine can be compared with other similar compounds such as:
Phencyclidine (PCP): Both compounds share a similar piperidine structure and exhibit similar pharmacological activities, including NMDA receptor antagonism.
Fentanyl Analogs: Compounds like 4-anilino-N-phenethylpiperidine (4-ANPP) share structural similarities and are used in the synthesis of potent analgesics.
Propiedades
Fórmula molecular |
C19H29N |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C19H29N/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
Clave InChI |
XGCUJNWNPHQUSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCC(CC2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)







![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)
